molecular formula C28H35N5O2 B2933332 8-[(Dibenzylamino)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione CAS No. 851942-18-2

8-[(Dibenzylamino)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione

Cat. No. B2933332
CAS RN: 851942-18-2
M. Wt: 473.621
InChI Key: XEQYKOBRQTUGHE-UHFFFAOYSA-N
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Description

8-[(Dibenzylamino)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione, also known as DBHDD, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its unique properties. DBHDD belongs to the class of purine derivatives and has been studied extensively for its potential in developing novel therapeutic agents.

Mechanism of Action

The mechanism of action of 8-[(Dibenzylamino)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione is not fully understood. However, it has been reported to inhibit the activity of phosphodiesterase (PDE) enzymes. PDE enzymes are responsible for the breakdown of cyclic nucleotides, which are involved in various cellular processes. By inhibiting PDE enzymes, 8-[(Dibenzylamino)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione increases the levels of cyclic nucleotides, leading to various physiological effects.
Biochemical and Physiological Effects:
8-[(Dibenzylamino)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 8-[(Dibenzylamino)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione has also been reported to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, 8-[(Dibenzylamino)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione has been shown to have antiviral properties by inhibiting the replication of viruses.

Advantages and Limitations for Lab Experiments

8-[(Dibenzylamino)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione has several advantages for lab experiments. It is relatively easy to synthesize and has been reported to exhibit potent biological activity at low concentrations. However, 8-[(Dibenzylamino)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, the mechanism of action of 8-[(Dibenzylamino)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on 8-[(Dibenzylamino)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione. One potential direction is to investigate its potential in developing novel therapeutic agents for neurodegenerative diseases. Another direction is to study its potential in treating viral infections. Additionally, further research is needed to fully understand the mechanism of action of 8-[(Dibenzylamino)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione and its potential for developing therapeutic agents for various diseases.
Conclusion:
In conclusion, 8-[(Dibenzylamino)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione is a synthetic compound that has gained attention in the field of medicinal chemistry due to its unique properties. It has been studied for its potential in developing therapeutic agents for various diseases and has been reported to exhibit anti-inflammatory, antitumor, and antiviral properties. Further research is needed to fully understand the mechanism of action of 8-[(Dibenzylamino)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione and its potential for developing novel therapeutic agents.

Synthesis Methods

The synthesis of 8-[(Dibenzylamino)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione involves the reaction of 7-hexyl-1,3-dimethylxanthine with dibenzylamine in the presence of acetic anhydride. The reaction is carried out in a solvent mixture of dichloromethane and methanol. The yield of 8-[(Dibenzylamino)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione obtained through this method is reported to be around 60%.

Scientific Research Applications

8-[(Dibenzylamino)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione has been studied for its potential in developing therapeutic agents for various diseases. It has been reported to exhibit anti-inflammatory, antitumor, and antiviral properties. 8-[(Dibenzylamino)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

CAS RN

851942-18-2

Product Name

8-[(Dibenzylamino)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione

Molecular Formula

C28H35N5O2

Molecular Weight

473.621

IUPAC Name

8-[(dibenzylamino)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C28H35N5O2/c1-4-5-6-13-18-33-24(29-26-25(33)27(34)31(3)28(35)30(26)2)21-32(19-22-14-9-7-10-15-22)20-23-16-11-8-12-17-23/h7-12,14-17H,4-6,13,18-21H2,1-3H3

InChI Key

XEQYKOBRQTUGHE-UHFFFAOYSA-N

SMILES

CCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN(CC3=CC=CC=C3)CC4=CC=CC=C4

solubility

not available

Origin of Product

United States

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